molecular formula C7H11NO3 B12967376 1-Methyl-4-oxopiperidine-2-carboxylic acid

1-Methyl-4-oxopiperidine-2-carboxylic acid

Cat. No.: B12967376
M. Wt: 157.17 g/mol
InChI Key: IVXFNNHDWUWHJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with an oxidizing agent to introduce the oxo group at the 4-position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

1-Methyl-4-oxopiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects .

Comparison with Similar Compounds

  • 1-Methyl-2-oxopiperidine-4-carboxylic acid
  • 2-Methyl-4-oxopiperidine-1-carboxylic acid
  • 4-Oxo-2-piperidinecarboxylic acid

Comparison: 1-Methyl-4-oxopiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-methyl-4-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-8-3-2-5(9)4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

IVXFNNHDWUWHJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)CC1C(=O)O

Origin of Product

United States

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